Potassium pentafluororoethyltrifluoroborate
Description
Potassium pentafluororoethyltrifluoroborate (CAS: 476639-90-4) is an organoboron compound with the molecular formula C₂BF₈K and a molecular weight of 225.918 g/mol . Structurally, it features a pentafluoroethyl group (–CF₂CF₃) bonded to a trifluoroborate anion ([BF₃]⁻), stabilized by a potassium counterion. This compound is widely utilized in cross-coupling reactions, particularly in Suzuki-Miyaura couplings, due to its stability and reactivity under mild conditions . Its high fluorine content enhances electron-withdrawing effects, making it valuable in synthesizing fluorinated organic molecules for pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
potassium;trifluoro(1,1,2,2,2-pentafluoroethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BF8.K/c4-1(5,2(6,7)8)3(9,10)11;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJPJAFBTMLFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(C(F)(F)F)(F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BF8K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718315 | |
| Record name | Potassium trifluoro(pentafluoroethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476639-90-4 | |
| Record name | Potassium trifluoro(pentafluoroethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 476639-90-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategies for Organotrifluoroborates
Organotrifluoroborates, including potassium pentafluoroethyltrifluoroborate, are generally prepared by converting organoboron precursors into stable trifluoroborate salts. The typical synthetic routes involve:
- Borylation of organometallic intermediates: Reaction of aryl or alkyl lithium or magnesium reagents with boron compounds.
- Fluorination of boron-containing intermediates: Conversion of boronic acids or esters into trifluoroborates using fluorinating agents such as potassium hydrogen fluoride (KHF2) or boron trifluoride etherate (BF3·OEt2).
These methods provide access to stable potassium organotrifluoroborates with enhanced shelf life and reactivity profiles suitable for palladium-catalyzed cross-coupling and other transformations.
Specific Preparation of Potassium Pentafluoroethyltrifluoroborate
Starting Materials and Key Intermediates
- Potassium (pentafluoroethyl)trimethoxyborate is a crucial intermediate that can be synthesized via the reaction of pentafluoroethyl organometallic reagents with trimethoxyborane.
- The pentafluoroethyl group (C2F5) is introduced typically through perfluoroalkylation reagents or via organolithium reagents bearing the pentafluoroethyl moiety.
Stepwise Preparation Method
According to patent literature and academic research, the preparation involves the following steps:
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1. Formation of organolithium intermediate | React pentafluoroethyl halide or precursor with organolithium reagent | Anhydrous solvents like diethyl ether or tetrahydrofuran (THF), low temperature | Protect hydroxyl groups if present; halogen-lithium exchange is common |
| 2. Reaction with borate compound | React organolithium intermediate with trimethoxyborane or trialkoxyborate | Same solvent system, controlled temperature | Forms pentafluoroethylboronate ester intermediate |
| 3. Fluorination to trifluoroborate | Treat boronate intermediate with potassium hydrogen fluoride (KHF2) or KF in presence of tartaric acid or similar | Mild conditions, aqueous or mixed solvents | Converts boronate ester to potassium pentafluoroethyltrifluoroborate salt |
This method can be executed as a two-step or three-step process , depending on whether intermediates are isolated or the reaction is performed in one pot without isolation.
Alternative Fluorination Routes
- Reaction with Boron Trifluoride Etherate (BF3·OEt2): Potassium (pentafluoroethyl)trimethoxyborate reacts with BF3·OEt2 to yield the trifluoroborate salt. This method is convenient and avoids the use of hazardous hydrofluoric acid, though yields may be slightly lower compared to KHF2 fluorination.
- Hydrofluoric Acid Treatment: Direct reaction of potassium (pentafluoroethyl)trimethoxyborate with HF can also produce trifluoroborates but requires specialized equipment due to HF’s corrosiveness.
Reaction Conditions and Yields
Mechanistic and Structural Insights
- The conversion of boronate esters to trifluoroborates involves substitution of methoxy groups by fluoride ions, stabilizing the boron center in a tetracoordinate environment.
- X-ray crystallography studies confirm the formation of potassium trifluoroborate salts as coordination polymers with K···F bridging interactions, contributing to their stability.
- NMR spectroscopy (^19F and ^11B) is routinely used to monitor reaction progress and confirm product purity.
Summary Table of Preparation Methods
| Preparation Route | Key Reagents | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|
| Organolithium + Trimethoxyborane + KHF2 | Organolithium reagent, trimethoxyborane, KHF2 | High yield, mild conditions, no intermediate isolation needed | Requires handling organolithium reagents | 70–86% |
| Potassium Trimethoxyborate + BF3·OEt2 | Potassium (pentafluoroethyl)trimethoxyborate, BF3·OEt2 | Convenient, safer than HF, compatible with glassware | Slightly lower yield | ~70% |
| Potassium Trimethoxyborate + HF | Potassium (pentafluoroethyl)trimethoxyborate, HF | Direct fluorination, potentially high conversion | Hazardous reagent, specialized equipment needed | Variable |
Research Findings and Practical Notes
- The two-step or three-step synthetic protocols allow flexibility depending on laboratory setup and scale.
- The use of potassium hydrogen fluoride (KHF2) is preferred for safety and convenience over direct HF treatment.
- The reaction solvents such as diethyl ether and tetrahydrofuran are preferred for their ability to stabilize reactive intermediates.
- The method avoids isolation of unstable intermediates, improving overall efficiency and purity of the final potassium pentafluoroethyltrifluoroborate.
- Structural studies reveal that the potassium salt forms stable coordination polymers, which contribute to its enhanced shelf life and handling safety compared to boronic acids or esters.
Chemical Reactions Analysis
Types of Reactions: Potassium pentafluororoethyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the pentafluororoethyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF).
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura reactions, the product is typically a biaryl compound.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Cross-Coupling Reactions : This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It acts as a nucleophilic reagent that transfers the pentafluororoethyl group to electrophiles, facilitating the formation of complex organic molecules.
- Substitution Reactions : It can participate in nucleophilic substitution reactions where the pentafluororoethyl group is replaced by other nucleophiles, expanding its utility in synthetic pathways.
- Biological Applications
-
Material Science
- Advanced Materials Production : The compound is utilized in producing advanced materials, including polymers and electronic components. Its unique electronic properties enhance the performance of materials in various applications.
- Electrochemistry
Case Studies
- Synthesis of Trifluoromethylated Compounds : Research has demonstrated the successful use of this compound in synthesizing trifluoromethylated compounds via nucleophilic substitution methods. These studies highlight its effectiveness in producing high yields of desired products under mild conditions .
- Development of New Pharmaceuticals : A case study focusing on the synthesis of novel anti-cancer agents utilized this compound to introduce the pentafluoroethyl group into key intermediates. The resulting compounds exhibited enhanced biological activity compared to their non-fluorinated counterparts .
- Material Innovations : In material science, this compound has been employed to create fluorinated polymers with improved thermal stability and chemical resistance. These materials are particularly valuable in electronic applications where durability is critical .
Mechanism of Action
The mechanism by which potassium pentafluororoethyltrifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent. In cross-coupling reactions, it acts as a source of the pentafluororoethyl group, which is transferred to the coupling partner. The process involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps to form the final product.
Comparison with Similar Compounds
Structural and Functional Diversity
The table below compares potassium pentafluororoethyltrifluoroborate with structurally related potassium trifluoroborates:
Reactivity and Stability
- Electron-Withdrawing Effects : The pentafluoroethyl group in this compound provides stronger electron withdrawal compared to alkyl or aryl groups (e.g., in phenyltrifluoroborate), enhancing its reactivity in nucleophilic substitutions .
- Solubility : Highly fluorinated derivatives like the pentafluoroethyl compound exhibit lower solubility in polar organic solvents (e.g., acetone) compared to less fluorinated analogs, necessitating optimized reaction conditions .
- Stability : Potassium trifluoroborates with aromatic substituents (e.g., phenyltrifluoroborate) are generally air-stable, while those with electron-deficient groups (e.g., pentafluoroethyl) may require inert atmospheres for long-term storage .
Biological Activity
Potassium pentafluororoethyltrifluoroborate is an organoboron compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This compound, characterized by its unique structure and properties, exhibits significant biological activity, which is crucial for its applications in drug design and development. This article aims to explore the biological activity of this compound through a detailed examination of its chemical properties, mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
This compound features a pentafluoroethyl group attached to a boron atom that is coordinated with three fluorine atoms. This tetracoordinate structure enhances the stability of the compound, making it less reactive compared to traditional boronic acids. The stability of this compound allows it to be used as a versatile reagent in various synthetic reactions, including cross-coupling reactions that are fundamental in the synthesis of biologically active molecules.
The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions and its role as a boron-based building block in the synthesis of pharmaceuticals. Organoboron compounds are known to interact with biological systems through several mechanisms:
- Nucleophilic Reactions : The boron-carbon bond can undergo nucleophilic attack, leading to the formation of new carbon-carbon bonds, which is essential for constructing complex organic molecules.
- Halogen Bonding : The presence of fluorine atoms enhances the compound's ability to engage in halogen bonding, which can influence the binding affinity of drugs to their targets .
- Cellular Uptake : Studies have shown that compounds with perfluoroalkyl groups, such as this compound, exhibit improved cellular uptake due to their hydrophobic nature .
Case Studies
- Anticancer Activity : Research has indicated that organotrifluoroborates can be used to synthesize various anticancer agents. A study demonstrated the successful use of potassium methyltrifluoroborate in coupling reactions that produced substituted purines, which are known for their anticancer properties .
- Antimicrobial Properties : A notable case study explored the antimicrobial effects of potassium trifluorotris(pentafluoroethyl)phosphate, which shares structural similarities with this compound. The study found that this compound exhibited significant inhibition against pathogenic bacteria, suggesting potential applications in developing new antimicrobial agents .
- Fluorescent Probes for Live Cell Imaging : BODIPY derivatives containing trifluoroalkyl groups have been investigated for their use as fluorescent probes in live cell imaging. These compounds showed high photostability and low cytotoxicity, making them suitable for biological applications . this compound could serve as a precursor for synthesizing such fluorescent probes.
Research Findings
Recent studies have focused on enhancing the reactivity and stability of organotrifluoroborates. Key findings include:
- Stability : Potassium organotrifluoroborates demonstrate remarkable stability towards air and moisture, which is advantageous for long-term storage and handling in laboratory settings .
- Synthesis Efficiency : The synthesis of this compound can be achieved through mild conditions using readily available starting materials, making it an attractive option for synthetic chemists .
Data Table
Here is a summary table highlighting key research findings related to this compound:
Q & A
Q. What are the established synthetic routes for potassium pentafluororoethyltrifluoroborate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of potassium trifluoroborate derivatives typically involves SN2 displacement or reductive amination . For example:
- SN2 displacement : React potassium bromomethyltrifluoroborate with alkoxides (e.g., pentafluororoethyl oxide) in acetone or acetonitrile. Use 3 equivalents of alkoxide for efficient substitution .
- Purification : Due to low solubility, employ continuous Soxhlet extraction to isolate the product from inorganic byproducts, achieving yields >80% .
- Optimization : Scalable batches (e.g., 100 g) require rigorous control of stoichiometry and solvent polarity. Moisture-sensitive intermediates necessitate anhydrous conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Multinuclear NMR :
- ¹¹B NMR : A singlet near δ 0–1 ppm confirms BF₃⁻ group integrity .
- ¹⁹F NMR : Peaks between δ -140 to -142 ppm verify fluorinated substituents .
- IR Spectroscopy : Stretching frequencies at ~1,687 cm⁻¹ (C=O) and ~1,669 cm⁻¹ (C-N) identify functional groups in modified derivatives .
- HRMS : Validate molecular formulas (e.g., C₅H₃BF₃O₂⁻) with <1 ppm error .
Advanced Research Questions
Q. How does this compound perform in cross-coupling reactions, and what mechanistic challenges arise?
Methodological Answer:
- Suzuki-Miyaura Coupling : Acts as a nucleophile, forming C-C bonds with aryl halides. Use Pd(PPh₃)₄ (1–5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .
- Mechanistic Insights :
- Transmetalation : Fluorine electronegativity slows oxidative addition; ligands like SPhos enhance Pd-BF₃ coordination .
- Byproducts : Competing β-fluoride elimination reduces yield. Mitigate with excess KHF₂ (2.5 equiv) to stabilize intermediates .
Q. How can researchers resolve contradictions in catalytic activity data across studies?
Methodological Answer:
-
Variable Factors :
-
Validation : Replicate studies with controlled variables (e.g., same ligand, temperature gradient) to isolate discrepancies .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves (EN 374 standard), safety goggles, and lab coats. Avoid skin contact; use fume hoods for powder handling .
- Spill Management : Neutralize with CaCO₃, collect in sealed containers, and dispose via approved waste facilities (UN 3260) .
- First Aid : For ingestion, rinse mouth with water (do not induce vomiting). For eye exposure, irrigate for 15+ minutes and seek medical aid .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
